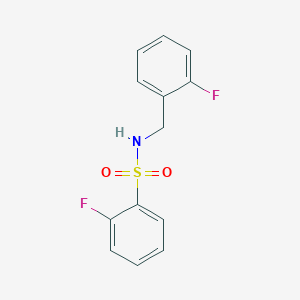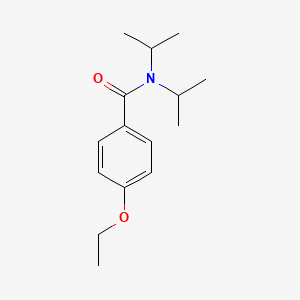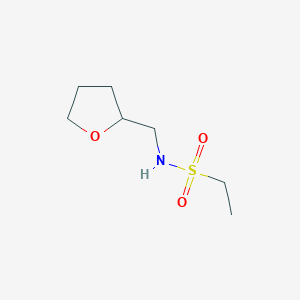![molecular formula C19H14N4OS2 B10965892 4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10965892.png)
4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a phenyl group, and a pyridinyl-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the nucleophilic substitution reaction of 2-nitropyridine with a thiophene derivative, followed by reduction and further functionalization . The reaction conditions often require the use of specific solvents and controlled temperatures to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide
- N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide
- N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the pyridinyl-thiadiazole moiety, along with the thiophene and phenyl groups, imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14N4OS2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-methyl-5-phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N4OS2/c1-12-11-15(25-16(12)13-5-3-2-4-6-13)17(24)21-19-23-22-18(26-19)14-7-9-20-10-8-14/h2-11H,1H3,(H,21,23,24) |
InChI Key |
GJWZMZSHLAZFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-(2-chlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965809.png)
![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965820.png)

![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10965838.png)
![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965841.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10965849.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10965881.png)
![1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10965887.png)
![1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965900.png)
![4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10965902.png)


